(3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
(3-Chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 1-methylimidazol-2-yl group and a 3-chlorophenyl ketone moiety, with a hydrochloride counterion enhancing its solubility. This structure combines pharmacologically relevant motifs:
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c1-18-6-5-17-15(18)20-9-7-19(8-10-20)14(21)12-3-2-4-13(16)11-12;/h2-6,11H,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBURIVLRNLVJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common route involves the reaction of 3-chlorobenzoyl chloride with 1-methyl-1H-imidazole in the presence of a base to form the intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the piperazine moiety can interact with receptors or transporters. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Target Compound vs. 4-[4-(Chloromethyl)Phenyl]-1,2-Dimethyl-5-Nitro-1H-Imidazole ()
Key Differences :
- Synthetic routes diverge significantly: The analog employs straightforward chlorination, while the target likely requires multi-step coupling (e.g., Buchwald-Hartwig amination or nucleophilic substitution).
Pharmacokinetic and Pharmacodynamic Hypotheses
Comparison with Piperazine-Imidazole Derivatives
Limited direct data exists for the target compound, but structurally related piperazine-imidazole hybrids demonstrate:
- Blood-Brain Barrier Penetration : Enhanced by chlorophenyl groups (logP ~2.5–3.5) compared to nitroimidazoles (logP ~1.8–2.2).
- Receptor Affinity : Piperazine derivatives often target 5-HT₁A or D₂ receptors, while nitroimidazoles prioritize bacterial nitroreductases.
Biological Activity
The compound (3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : (3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Molecular Formula : C16H19ClN4O·HCl
- Molecular Weight : 335.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Serotonin Receptors : It exhibits affinity for serotonin receptors, which may contribute to its antidepressant effects.
- Dopamine Receptors : The piperazine moiety may facilitate interactions with dopamine receptors, suggesting potential applications in treating psychotic disorders.
Biological Activity Overview
Research indicates that the compound demonstrates a range of biological activities:
Antidepressant Activity
In a study examining the antidepressant properties of similar compounds, it was found that modifications in the piperazine structure significantly influenced serotonin receptor binding affinity, leading to enhanced antidepressant effects. The presence of the chlorophenyl group was noted to play a critical role in this activity.
Antitumor Effects
Research conducted on related compounds demonstrated that derivatives with imidazole and piperazine rings exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
A study focused on the antimicrobial efficacy of piperazine derivatives indicated that the presence of halogen substituents, such as chlorine, enhances antibacterial activity. The compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Synthesis and Structural Modifications
The synthesis of (3-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves several steps:
- Formation of Piperazine Ring : Typically synthesized through cyclization reactions involving appropriate amines.
- Imidazole Integration : The imidazole moiety is introduced via condensation reactions.
- Final Product Formation : The final step involves the coupling of the chlorophenyl group with the piperazine derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
